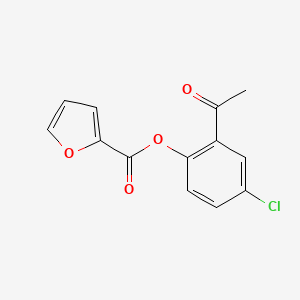
2-acetyl-4-chlorophenyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-4-chlorophenyl 2-furoate, also known as ACFAF, is a chemical compound that belongs to the class of furoate esters. It has been extensively studied for its potential applications in various scientific research fields due to its unique physicochemical properties.
Mécanisme D'action
The exact mechanism of action of 2-acetyl-4-chlorophenyl 2-furoate is not fully understood. However, it is believed to interact with various biological targets such as enzymes, receptors, and ion channels, leading to the modulation of their activity.
Biochemical and Physiological Effects:
2-acetyl-4-chlorophenyl 2-furoate has been found to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to exhibit significant antitumor activity, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-acetyl-4-chlorophenyl 2-furoate has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits significant biological activity. However, it also has some limitations, such as its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for the study of 2-acetyl-4-chlorophenyl 2-furoate. One possible direction is the further investigation of its mechanism of action and its interactions with biological targets. Additionally, its potential applications in drug discovery and development could be explored further. Finally, its potential use in materials science and organic synthesis could also be investigated.
Méthodes De Synthèse
The synthesis of 2-acetyl-4-chlorophenyl 2-furoate involves the reaction between 2-acetyl-4-chlorophenol and furoic acid in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2-acetyl-4-chlorophenyl 2-furoate as a white crystalline solid.
Applications De Recherche Scientifique
2-acetyl-4-chlorophenyl 2-furoate has been studied for its potential applications in various scientific research fields such as medicinal chemistry, materials science, and organic synthesis. It has been found to exhibit significant biological activity, making it a promising candidate for drug discovery and development.
Propriétés
IUPAC Name |
(2-acetyl-4-chlorophenyl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4/c1-8(15)10-7-9(14)4-5-11(10)18-13(16)12-3-2-6-17-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOPZFPSPNGZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291974 |
Source


|
| Record name | 2-acetyl-4-chlorophenyl furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7209-63-4 |
Source


|
| Record name | NSC79395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-acetyl-4-chlorophenyl furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5221760.png)


![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)
![5-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5221805.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)
![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5221835.png)
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)


![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)
![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)